molecular formula C11H11F4N B13221355 3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine

3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine

Cat. No.: B13221355
M. Wt: 233.20 g/mol
InChI Key: NVRDZSXOWBHFAS-UHFFFAOYSA-N
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Description

3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine is a chemical compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine typically involves the introduction of fluorine and trifluoromethyl groups into the pyrrolidine structure. One common method involves the reaction of 2-(trifluoromethyl)benzaldehyde with a fluorinated pyrrolidine derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s fluorine and trifluoromethyl groups enhance its binding affinity to target proteins, leading to modulation of biological activities. These interactions can result in inhibition or activation of enzymes, receptors, or other cellular components, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate
  • 3-Fluoro-2-(trifluoromethyl)phenylamine
  • 3-Fluoro-2-(trifluoromethyl)phenylmethanol

Uniqueness

3-Fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both fluorine and trifluoromethyl groups enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H11F4N

Molecular Weight

233.20 g/mol

IUPAC Name

3-fluoro-3-[2-(trifluoromethyl)phenyl]pyrrolidine

InChI

InChI=1S/C11H11F4N/c12-10(5-6-16-7-10)8-3-1-2-4-9(8)11(13,14)15/h1-4,16H,5-7H2

InChI Key

NVRDZSXOWBHFAS-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(C2=CC=CC=C2C(F)(F)F)F

Origin of Product

United States

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